molecular formula C14H19BClNO4 B14853476 Ethyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate

Ethyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate

Cat. No.: B14853476
M. Wt: 311.57 g/mol
InChI Key: AZSWETPNYMMAFH-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a boronic ester derivative of picolinic acid. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate typically involves the reaction of 6-chloropicolinic acid with pinacolborane in the presence of a catalyst. The reaction is carried out under inert atmosphere conditions, often using a palladium catalyst to facilitate the formation of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure controls to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Transition Metal Catalysts: Employed in hydroboration reactions.

    Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Organoboron Compounds: Resulting from hydroboration reactions.

Scientific Research Applications

Ethyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This mechanism is crucial in the Suzuki-Miyaura coupling reaction, where the compound acts as a key reagent in the synthesis of biaryl compounds .

Comparison with Similar Compounds

Ethyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate can be compared with other boronic esters such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H19BClNO4

Molecular Weight

311.57 g/mol

IUPAC Name

ethyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

InChI

InChI=1S/C14H19BClNO4/c1-6-19-12(18)11-9(7-8-10(16)17-11)15-20-13(2,3)14(4,5)21-15/h7-8H,6H2,1-5H3

InChI Key

AZSWETPNYMMAFH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)Cl)C(=O)OCC

Origin of Product

United States

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